molecular formula C13H18O2 B11992088 4-(2,5-Dimethylphenyl)-2-methylbutanoic acid CAS No. 30316-14-4

4-(2,5-Dimethylphenyl)-2-methylbutanoic acid

Cat. No.: B11992088
CAS No.: 30316-14-4
M. Wt: 206.28 g/mol
InChI Key: IQQRCAWQIUUADX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-2-methylbutanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-2-methylbutanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 2,5-dimethylbenzene with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-(2,5-Dimethylphenyl)-2-methylbutanone or this compound.

    Reduction: Formation of 4-(2,5-Dimethylphenyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylphenyl)-2-methylbutanone
  • 4-(2,5-Dimethylphenyl)-2-methylbutanol
  • 4-(2,5-Dimethylphenyl)butanoic acid

Uniqueness

4-(2,5-Dimethylphenyl)-2-methylbutanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

30316-14-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-2-methylbutanoic acid

InChI

InChI=1S/C13H18O2/c1-9-4-5-10(2)12(8-9)7-6-11(3)13(14)15/h4-5,8,11H,6-7H2,1-3H3,(H,14,15)

InChI Key

IQQRCAWQIUUADX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(C)C(=O)O

Origin of Product

United States

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